N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in a suitable solvent such as methanol . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and agriculture.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid and amide moieties, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be compared with other tetrazole derivatives to highlight its uniqueness:
N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanaminium: Another tetrazole derivative with distinct properties and uses.
N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]pentanamide:
These comparisons highlight the diversity within the class of tetrazole derivatives and the specific attributes that make this compound a compound of interest in various fields.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQGODXFGIOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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